molecular formula C8H14O3 B2775108 Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate CAS No. 1114554-24-3

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate

Cat. No.: B2775108
CAS No.: 1114554-24-3
M. Wt: 158.197
InChI Key: CMNZBUFQDZJNHB-UHFFFAOYSA-N
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Description

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is an organic compound with the molecular formula C8H14O3. It is a cyclobutyl derivative, characterized by the presence of a hydroxymethyl group attached to the cyclobutane ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate typically involves the esterification of 2-(3-(hydroxymethyl)cyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(3-(hydroxymethyl)cyclobutyl)acetic acid+methanolacid catalystMethyl 2-(3-(hydroxymethyl)cyclobutyl)acetate+water\text{2-(3-(hydroxymethyl)cyclobutyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-(hydroxymethyl)cyclobutyl)acetic acid+methanolacid catalyst​Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2-(3-(carboxymethyl)cyclobutyl)acetic acid.

    Reduction: 2-(3-(hydroxymethyl)cyclobutyl)ethanol.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(hydroxymethyl)cyclopropyl)acetate
  • Methyl 2-(3-(hydroxymethyl)cyclopentyl)acetate
  • Methyl 2-(3-(hydroxymethyl)cyclohexyl)acetate

Uniqueness

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with other molecules, making it a valuable compound for studying ring strain effects in organic chemistry.

Properties

IUPAC Name

methyl 2-[3-(hydroxymethyl)cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)4-6-2-7(3-6)5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZBUFQDZJNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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